(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene
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Overview
Description
“(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene” is a chemical compound with the CAS Number: 586410-18-6 . It has a molecular weight of 285.3 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving diethyl 3,5-dimethoxybenzylphosphonate and 4-nitrobenzaldehyde . The reaction is carried out in tetrahydrofuran at 20℃ . Another method involves the use of potassium tert-butoxide in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c1-20-15-9-13 (10-16 (11-15)21-2)4-3-12-5-7-14 (8-6-12)17 (18)19/h3-11H,1-2H3/b4-3+ . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Antiferromagnetic Exchange Interaction
The compound 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), closely related to (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, was studied for its antiferromagnetic exchange interaction properties. It showcased unique structural features, with large dihedral angles between the N−O bonds and the benzene ring plane, contributing to its distinct magnetic properties (Fujita et al., 1996).
Cytotoxicity and Genotoxicity in Cell Lines
A study on stilbene derivatives, including those structurally similar to this compound, assessed their cytotoxicity and genotoxicity in CHO-K1 and HepG2 cell lines. This research highlighted the potential biological impacts of such compounds, providing insights into their interactions with living cells (Mizuno et al., 2017).
3D Energy Frameworks and Nutraceutical Potential
A study on a novel stilbene derivative with similarities to this compound focused on its 3D energy frameworks and potential as a nutraceutical. This work involved comprehensive characterizations like X-ray diffraction, spectroscopy, and analysis of crystal packing, highlighting the compound's potential in nutritional and therapeutic applications (Kumar et al., 2018).
Photoluminescent Properties
Research on 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are structurally related to this compound, delved into their photoluminescent properties. These studies are crucial for understanding the potential use of such compounds in optoelectronic applications (Lowe & Weder, 2002).
Synthesis of Stilbenes and Medicinal Applications
The synthesis of stilbenes, including methods applicable to this compound, was researched, particularly for creating compounds like resveratrol. These stilbenes have significant implications in anticancer and neurological studies (Wagh et al., 2018).
Applications in Plastic Scintillators
Studies on 2,5-dimethoxy-1,4-distyryl-benzene derivatives, similar to this compound, explored their applications as wavelength shifters in plastic scintillators. These findings are essential for advancing materials science, particularly in radiation detection technologies (NakayaTadao & ImotoMinoru, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
It’s known that similar compounds participate in photoinduced electron transfer (pet) dynamics . This process involves the transfer of an electron from a donor molecule to an acceptor molecule, which can lead to various changes in the molecular structure and function .
Biochemical Pathways
Compounds with similar structures have been found to participate in various chemical reactions, such as the protodeboronation of pinacol boronic esters . This reaction involves the removal of a boron atom from the molecule, which can lead to significant changes in the molecule’s structure and function .
Pharmacokinetics
It’s known that the compound’s molecular weight is 25527 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
The action of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, the compound’s action can be influenced by temperature, as it is recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month .
Properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h3-11H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKYIFYCPTXDCW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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